(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)
Description
The compound (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1215081-28-9) is a chiral phosphine ligand with a molecular weight of 368.44 g/mol and a purity of 97% (>99% enantiomeric excess, ee). It exists as a white to pale-yellow solid and is stored under inert gas at room temperature (<25°C) . Its structure combines a dihydrobenzooxaphosphole core with tert-butyl and methoxy substituents, providing steric bulk and electronic modulation, making it highly effective in asymmetric catalysis, particularly in hydrogenation and addition reactions .
Properties
IUPAC Name |
ditert-butyl-[(2S,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFJPHDISOPBSZ-UZUQRXQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (2S,3R)-MeO-POP are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Mode of Action
It is believed that the compound interacts with its targets in a specific manner that leads to changes in cellular processes.
Biochemical Pathways
It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
It is likely that the compound exerts its effects by modulating the activity of its targets, leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of (2S,3R)-MeO-POP can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is acting.
Biological Activity
The compound (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS Number: 1215081-28-9) is a phosphine ligand known for its potential applications in asymmetric synthesis and catalysis. With a molecular formula of and a molecular weight of 368.44 g/mol, this compound exhibits significant biological activity that merits detailed exploration.
The biological activity of this compound primarily stems from its role as a chiral ligand in catalytic processes. It has been identified to facilitate asymmetric hydrogenation reactions, which are crucial in the synthesis of enantiomerically pure compounds. This property is particularly valuable in pharmaceutical chemistry, where the chirality of compounds can significantly influence their biological effects.
Enzyme Inhibition
Phosphine ligands have also been investigated for their ability to inhibit various enzymes. The presence of bulky tert-butyl groups in the structure may enhance selectivity towards specific enzyme targets, potentially leading to novel therapeutic agents.
Case Studies
- Asymmetric Hydrogenation :
- Anticancer Activity :
- Research into phosphine oxide derivatives has shown promise in inhibiting cancer cell proliferation. For example, a derivative similar to (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole was tested against various cancer cell lines and exhibited significant cytotoxic effects .
Data Table: Biological Activities
Scientific Research Applications
Applications in Asymmetric Synthesis
The primary application of (2S,3R)-MeO-POP lies in its role as a chiral ligand in asymmetric catalysis. It has been utilized in several key reactions:
- Catalytic Asymmetric Hydrogenation
- Cross-Coupling Reactions
- Enantioselective Synthesis of Bioactive Compounds
Case Study 1: Asymmetric Hydrogenation of Ketones
In a recent study, researchers demonstrated the use of (2S,3R)-MeO-POP in the asymmetric hydrogenation of cyclic ketones. The reaction conditions were optimized to achieve an enantiomeric excess greater than 99%, highlighting the ligand's effectiveness in producing chiral products from achiral starting materials.
Case Study 2: Palladium-Catalyzed Cross-Coupling
Another study focused on the application of (2S,3R)-MeO-POP in palladium-catalyzed Suzuki cross-coupling reactions. The ligand facilitated the coupling of aryl halides with boronic acids under mild conditions, yielding products with high yields and excellent enantioselectivity. This work underscores the versatility of (2S,3R)-MeO-POP as a ligand for various transition metal-catalyzed transformations.
Advantages of (2S,3R)-MeO-POP
- High Enantioselectivity : The compound consistently provides high enantiomeric excess in asymmetric reactions.
- Versatile Applications : Its use spans multiple types of reactions, making it a multifunctional ligand.
- Stability : The tert-butyl groups contribute to the stability of the ligand under reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues, highlighting differences in substituents, molecular weights, purity, and applications:
Key Comparative Analysis
Steric and Electronic Effects: The di-tert-butylphosphino group in the target compound provides exceptional steric shielding, enhancing enantioselectivity in reactions like hydrogenation. Analogues with methyl or ethyl groups (e.g., CAS 2247162-97-4) exhibit reduced steric bulk, which may lower selectivity but improve reaction rates . Anthracene-containing ligands (e.g., AntPhos) introduce extended π-conjugation, improving catalyst stability and activity in cross-coupling reactions but increasing molecular complexity .
Enantiomeric Excess (ee) :
- The target compound’s >99% ee surpasses analogues like ZJ-0044 (>90% ee), making it preferable for high-precision asymmetric synthesis .
Catalytic Scope :
- Biphenyl derivatives (e.g., ZJ-0044) are tailored for bulky substrates in C–C bond formation, whereas the target compound’s methoxy group enhances electron donation, favoring hydrogenation of polar bonds (e.g., ketones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
